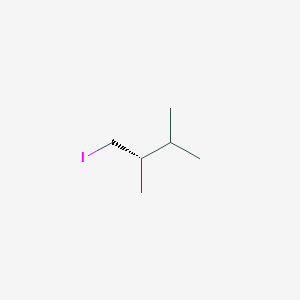
(2S)-1-Iodo-2,3-dimethylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-Iodo-2,3-dimethylbutane is an organic compound with the molecular formula C6H13I. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where an iodine atom is bonded to a carbon atom in the butane chain. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Iodo-2,3-dimethylbutane typically involves the halogenation of a suitable precursor. One common method is the iodination of (2S)-2,3-dimethylbutane using iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(2S)-1-Iodo-2,3-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide, sodium cyanide, and ammonia. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in non-polar solvents like hexane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2,3-dimethyl-1-butene.
Oxidation and Reduction: Products can vary widely, including alcohols, ketones, or alkanes, depending on the specific reaction conditions.
科学研究应用
(2S)-1-Iodo-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly those involving halogenated substrates.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, especially those requiring a chiral center.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (2S)-1-Iodo-2,3-dimethylbutane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The iodine atom, being a good leaving group, facilitates the formation of this intermediate, which then reacts with nucleophiles or undergoes elimination to form the final products.
相似化合物的比较
Similar Compounds
(2R)-1-Iodo-2,3-dimethylbutane: The enantiomer of (2S)-1-Iodo-2,3-dimethylbutane, differing only in the spatial arrangement around the chiral center.
1-Bromo-2,3-dimethylbutane: Similar structure but with a bromine atom instead of iodine.
1-Chloro-2,3-dimethylbutane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes it a better leaving group in nucleophilic substitution reactions, often leading to higher reaction rates and different reaction pathways compared to its bromo and chloro analogs.
属性
CAS 编号 |
71486-02-7 |
|---|---|
分子式 |
C6H13I |
分子量 |
212.07 g/mol |
IUPAC 名称 |
(2S)-1-iodo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H13I/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3/t6-/m1/s1 |
InChI 键 |
DLOFUBIPWFBYNG-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](CI)C(C)C |
规范 SMILES |
CC(C)C(C)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















